molecular formula C6H3F2NO2 B149031 3,4-Difluoronitrobenzene CAS No. 369-34-6

3,4-Difluoronitrobenzene

Cat. No. B149031
CAS RN: 369-34-6
M. Wt: 159.09 g/mol
InChI Key: RUBQQRMAWLSCCJ-UHFFFAOYSA-N
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Description

3,4-Difluoronitrobenzene is a chemical compound that is part of the nitrobenzene family, characterized by the presence of nitro (-NO2) and fluorine (F) groups attached to a benzene ring. The specific placement of these substituents on the benzene ring can significantly influence the compound's physical, chemical, and electronic properties.

Synthesis Analysis

The synthesis of fluorinated nitrobenzene derivatives can be complex due to the reactivity of the fluorine atoms and the nitro group. For instance, 2,3,4-Trifluoronitrobenzene, a closely related compound, is synthesized from 2,6-dichlorofluorobenzene through a two-step process involving nitration and subsequent fluorination . Although the synthesis of 3,4-Difluoronitrobenzene is not explicitly detailed in the provided papers, similar synthetic strategies may be employed, such as selective halogenation followed by nitration and fluorination reactions.

Molecular Structure Analysis

The molecular structure and conformation of difluoronitrobenzene derivatives have been studied using gas-phase electron diffraction and quantum chemical calculations . These studies provide insights into the bond lengths, bond angles, and torsional angles of the molecules, which are crucial for understanding their reactivity and interactions with other molecules. For example, 3,5-Difluoronitrobenzene and 2,6-Difluoronitrobenzene exhibit different structural parameters due to the positions of the fluorine atoms and the nitro group on the benzene ring .

Chemical Reactions Analysis

Fluoronitrobenzenes can undergo various chemical reactions, primarily due to the presence of the reactive nitro group. These reactions can include reductions to form aniline derivatives, coupling reactions, and substitutions. The fluorine atoms also influence the reactivity of the compound, making certain positions on the benzene ring more or less reactive towards electrophilic or nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Difluoronitrobenzene are influenced by the electron-withdrawing effects of the nitro and fluorine groups. These effects can impact the compound's boiling point, melting point, solubility, and density. The electronic properties, such as the dipole moment and electron distribution, are also affected, which can be studied through spectroscopic methods like 19F NMR as seen in the synthesis and structural analysis of related fluorinated phosphine compounds .

Scientific Research Applications

  • Thermodynamic Properties and Computational Studies :

    • A study focused on the thermodynamic properties of different isomers of difluoronitrobenzene, including 3,4-DFNB. The research involved both experimental and computational analysis to derive standard molar enthalpies of formation in various phases (Silva et al., 2010).
  • Molecular Structure and Conformation Analysis :

    • Another study examined the molecular structure and conformation of different difluoronitrobenzene isomers using gas-phase electron diffraction and quantum chemical calculations. This research provided valuable insights into the structural properties of these compounds (Dorofeeva et al., 2008).
  • Biodegradation Studies :

    • Research on the biodegradation of difluorobenzenes, including 3,4-DFNB, by a microbial strain (Labrys portucalensis) was conducted. This study highlights the environmental aspects and biodegradability of these compounds (Moreira et al., 2009).
  • Crystal Structure Analysis :

    • A study focused on the C−H···F interactions in the crystal structures of various fluorobenzenes, including 1,4-difluorobenzene, provides insights into the weak acceptor capabilities of the C−F group in these compounds (Thalladi et al., 1998).
  • Chemical Synthesis and Applications :

    • The synthesis of 2,4,5-trifluorobromobenzene, a valuable intermediate in the synthesis of various chemicals, involved a continuous-flow system using a microreactor. This showcases the practical application of difluorobenzenes in chemical synthesis (Deng et al., 2016).
  • Extraction and Environmental Analysis :

    • A study on the fabrication of covalent organic frameworks aimed at the selective extraction of fluoronitrobenzenes, including 3,4-DFNB, from environmental samples. This research is crucial for environmental monitoring and pollution control (Deng et al., 2020).

Safety And Hazards

3,4-Difluoronitrobenzene is irritating to the skin, eyes, and respiratory system. It may have harmful effects if inhaled or swallowed. Prolonged exposure should be avoided . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for the use of 3,4-Difluoronitrobenzene are not mentioned in the sources retrieved, its use as a biochemical reagent in life science research suggests potential applications in the development of new biological materials or organic compounds .

properties

IUPAC Name

1,2-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBQQRMAWLSCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190379
Record name Benzene, 1,2-difluoro-4-nitro-
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Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoronitrobenzene

CAS RN

369-34-6
Record name 3,4-Difluoronitrobenzene
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Record name Benzene, 1,2-difluoro-4-nitro-
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Record name Benzene, 1,2-difluoro-4-nitro-
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Record name 1,2-difluoro-4-nitrobenzene
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Record name 3,4-Difluoronitrobenzene
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Synthesis routes and methods I

Procedure details

This material is prepared as described by R. W. Taft, G. B. Klingensmith, and S. Ehrenson, (J. Am. Chem. Soc., 87, 3620 (1965)). To a stirred mixture of 5.0 ml of concentrated nitric acid and 13.9 ml of concentrated sulfuric acid cooled to -12° C. is added 9.7 g (0.085 mole) of 1,2-difluorobenzene. A slight exotherm is observed and the mixture is cooled to -20° C. whereupon it solidifies. The mixture is stirred for 45 minutes at -5° to 0° and is then allowed to warm slowly to room temperature. After 1 hour the mixture is poured onto ice, and the mixture extracted with diethyl ether (3×75 ml). The combined ether extracts are washed with water, 10% aqueous Na2CO3, and water again. The ether solution is dried (MgSO4) and concentrated in vacuo without external heating to give the crude product (11.9 g), which is distilled (kugelrohr apparatus) to give 10.2 g of colorless liquid. The nmr spectrum of this material is consistent with the structure.
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Synthesis routes and methods II

Procedure details

1,500 parts of 3-chloro-4-fluoronitrobenzene, 25 parts of cesium fluoride and 1,000 parts of potassium fluoride are heated in 1,500 parts of tetramethylenesulfone for 16 hours at 230° C. The mixture is worked up as described in Example 1(a). 139 parts (10.3% of theory) of 3,4-difluoronitrobenzene of boiling point 54° C./1 mm Hg are obtained.
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Synthesis routes and methods III

Procedure details

1,500 parts of 3-chloro-4-fluoronitrobenzene and 1,000 parts of potassium fluoride are heated in 1,500 parts of tetramethylenesulfone for 16 hours at 230° C. The solution is cooled to 110° C. and filtered, the solid residue is washed with 500 parts of methylene chloride and the filtrates are combined and distilled. 139 parts (10.3% of theory) of 3,4-difluoronitrobenzene of boiling point 54° C./1 mbar are obtained.
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Synthesis routes and methods IV

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
233
Citations
MAV Ribeiro da Silva, MJS Monte… - The Journal of …, 2010 - ACS Publications
This work reports the experimental and computational thermochemical study performed on three difluorinated nitrobenzene isomers: 2,4-difluoronitrobenzene (2,4-DFNB), 2,5-…
Number of citations: 9 pubs.acs.org
NV Volchkov, MB Lipkind, OM Nefedov - Russian Chemical Bulletin, 2021 - Springer
The gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-diene in a flow reactor at 495–505 C produces 3,3,4,4-tetrafluorocyclohex-1-ene, which selectively converted to 1,2-…
Number of citations: 1 link.springer.com
L Deng, X Kang, K Zhang, M Gao, Q Fu, Z Xia… - … of Chromatography A, 2021 - Elsevier
In this study, porous covalent organic frameworks (COFs, named as COFs-SWMU) were synthesized for the first time via a facile approach by using 4,4’,4’’-methylidynetri-anilin and 2,5-…
Number of citations: 9 www.sciencedirect.com
G Macfie, BA Brookes, RG Compton - The Journal of Physical …, 2001 - ACS Publications
The halogen exchange reaction of 2,4-dichloronitrobenzene with potassium fluoride in dimethylformamide containing tetrabutylammonium salts has been studied employing an …
Number of citations: 19 pubs.acs.org
SK Kotovskaya, GA Zhumabaeva, NM Perova… - Pharmaceutical …, 2007 - Springer
New synthetic approaches to fluorinated 3-phenyl-1,2,4-benzotriazines for biological testing have been elaborated. 1-(3,4-Difluorophenyl)-3,5-diphenylformazan (IVa) was synthesized …
Number of citations: 13 link.springer.com
Y Suzuki, T Toyota, A Miyashita… - Chemical and …, 2006 - jstage.jst.go.jp
Xanthones and acridones were synthesized from 3, 4-difluoronitrobenzene and 2-fluorobenzaldehydes in two or three steps. The key step was nucleophilic aroylation catalyzed by …
Number of citations: 34 www.jstage.jst.go.jp
BB Shrestha, K Wakimoto, Z Wang, AP Isfahani… - RSC …, 2018 - pubs.rsc.org
Microporous polyimides (PIM-PIs, KAUST-PIs) and polymers containing Tröger's base (TB) derivatives with improved permeability and selectivity have great importance for separation of …
Number of citations: 16 pubs.rsc.org
KK Kabirov, AV Lyubimov - Birth Defects Research, 2005 - hero.epa.gov
In this study the influence of the amino-and nitroderivatives of benzene on Wistar rats and their offspring was investigated. Pregnant Wistar rats were exposed to 3, 4-difluoroaniline (DFA…
Number of citations: 0 hero.epa.gov
KK Kabirov, AV Lyubimov - Toxicological Sciences, 2006 - hero.epa.gov
Amino-and nitroderivatives of benzene are widely used in the chemical industry as intermediate products in the production of dyes, medicines, pesticides, etc. For providing safety to …
Number of citations: 0 hero.epa.gov
S Başoğlu, M Yolal, A DEMİRBAŞ… - Turkish Journal of …, 2012 - journals.tubitak.gov.tr
3-Fluoro-4-(morpholin-4-yl) aniline (2), prepared from 3, 4-difluoronitrobenzene, was converted to the corresponding Schiff base (3) by treatment with indol-3-carbaldehyde. The …
Number of citations: 28 journals.tubitak.gov.tr

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